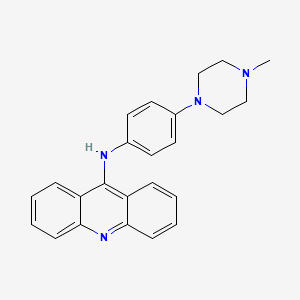

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

Übersicht

Beschreibung

JP1302 ist ein selektiver Antagonist des Alpha-2C-Adrenozeptors. Es weist eine hohe Affinität zum menschlichen Alpha-2C-Rezeptor auf, mit einem Kb-Wert von 16 Nanomolar und einem Ki-Wert von 28 Nanomolar . JP1302 zeigt antidepressive Aktivität und wurde in der Untersuchung von neuropsychiatrischen Störungen, akutem Nierenversagen und Nierenschäden eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JP1302 beinhaltet die Herstellung der Mutterlauge durch Auflösen von 2 Milligramm der Verbindung in 50 Mikrolitern Dimethylsulfoxid (DMSO), was zu einer Mutterlaugekonzentration von 40 Milligramm pro Milliliter führt . Die Verbindung wird dann verschiedenen Reaktionsbedingungen unterworfen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für JP1302 sind nicht umfassend dokumentiert. Die Verbindung ist in verschiedenen Mengen für Forschungszwecke erhältlich, was darauf hindeutet, dass sie für eine größere Produktion synthetisiert und hochskaliert werden kann .

Chemische Reaktionsanalyse

Arten von Reaktionen

JP1302 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: JP1302 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: JP1302 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit JP1302 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie DMSO und Wasser .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von JP1302 gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

JP1302 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

JP1302 entfaltet seine Wirkung durch selektive Antagonisierung des Alpha-2C-Adrenozeptors. Dieser Antagonismus stört den FACT-Komplex und degradiert Histon H1, was zu Veränderungen der Genexpression und der Zellfunktion führt . Die hohe Affinität der Verbindung zum Alpha-2C-Rezeptor ermöglicht es ihr, die Aktivität des Rezeptors effektiv zu modulieren und therapeutische Wirkungen zu erzielen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JP1302 involves the preparation of the mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound is then subjected to various reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for JP1302 are not extensively documented. the compound is available in various quantities for research purposes, indicating that it can be synthesized and scaled up for larger production .

Analyse Chemischer Reaktionen

Types of Reactions

JP1302 undergoes several types of chemical reactions, including:

Oxidation: JP1302 can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to form different reduced products.

Substitution: JP1302 can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving JP1302 include oxidizing agents, reducing agents, and various solvents such as DMSO and water .

Major Products Formed

The major products formed from the reactions of JP1302 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Alpha-2 Adrenoceptor Modulation

JP 1302 acts as an α2-adrenoceptor blocker , particularly targeting the α2C subtype. This action is crucial for understanding its role in various physiological processes and therapeutic applications. The compound has been studied for its potential to treat conditions associated with dysregulation of adrenergic signaling, such as:

- Depression : Research indicates that JP 1302 may exhibit antidepressant-like effects by modulating neurotransmitter systems influenced by α2C adrenoceptors .

- Schizophrenia : The compound's ability to affect dopaminergic pathways makes it a candidate for further studies in treating schizophrenia and related disorders.

Medicinal Chemistry

2.1 Synthesis and Derivatives

The synthesis of JP 1302 involves various chemical methodologies that yield derivatives with enhanced biological activity. For instance, derivatives containing different piperazine substituents have shown varied inhibitory effects on cholinesterase enzymes, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Table 1: Inhibitory Activity of JP 1302 Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| JP 1302 | 0.092 | BChE |

| Derivative A | 0.014 | BChE |

| Derivative B | 2.097 | AChE |

This table illustrates the comparative efficacy of different derivatives against cholinesterase enzymes, highlighting the potential of JP 1302 in developing new therapeutic agents.

Neurobiological Research

3.1 Investigating Neuropsychiatric Disorders

Studies have explored JP 1302's role in neurobiological models to assess its effects on behavior and neurological function:

- Pain Modulation : Research involving formalin-induced pain models has demonstrated that JP 1302 can modulate nociceptive responses, suggesting its potential use in pain management therapies .

- Behavioral Studies : Animal studies have shown that administration of JP 1302 influences behavior related to anxiety and depression, indicating its utility in preclinical models for neuropsychiatric disorders.

Case Studies

4.1 Renal Protection Studies

A notable application of JP 1302 is in renal protection during ischemic events. In animal models, the compound has been shown to mitigate renal damage by blocking α2 adrenoceptors, which are implicated in renal ischemia reperfusion injury . This effect positions JP 1302 as a promising candidate for developing therapies aimed at protecting renal function during surgical procedures or acute kidney injury scenarios.

Wirkmechanismus

JP1302 exerts its effects by selectively antagonizing the alpha-2C adrenoceptor. This antagonism disrupts the FACT complex and degrades histone H1, leading to changes in gene expression and cellular function . The compound’s high affinity for the alpha-2C receptor allows it to effectively modulate the receptor’s activity and produce therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

OPC-28326: Eine weitere Alpha-2C-selektive Verbindung mit ähnlichen Eigenschaften wie JP1302.

Tetrahydrozolin: Eine Verbindung mit Affinität zu Alpha-adrenergen Rezeptoren.

Amitriptylinhydrochlorid: Eine Verbindung mit antidepressiver Aktivität und Affinität zu adrenergen Rezeptoren.

Einzigartigkeit von JP1302

JP1302 ist einzigartig aufgrund seiner hohen Selektivität und Affinität zum Alpha-2C-Adrenozeptor. Diese Selektivität ermöglicht eine gezielte Modulation des Rezeptors, was es zu einem wertvollen Werkzeug macht, um die Rolle von Alpha-2C-Adrenozeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Biologische Aktivität

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine, a compound with notable potential in cancer research, has garnered attention for its unique biological properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and case studies that demonstrate its efficacy in various applications.

Chemical Structure and Synthesis

The compound features an acridine core with a piperazine substituent, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. Key steps may include nucleophilic substitutions and electrophilic aromatic substitutions due to the functional groups present in the molecule.

Anticancer Properties

This compound has shown significant promise as an anti-cancer agent . Its mechanism of action includes:

- DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription in rapidly dividing cells.

- Signal Pathway Modulation : It influences various signaling pathways involved in cell proliferation and survival, particularly those mediated by epidermal growth factor receptors (EGFR).

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase and promote DNA damage in cancer cell lines such as PC3 .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structure. Comparative analysis with similar compounds reveals that modifications to the piperazine ring or acridine core can alter binding affinities and biological effects:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-(3-Pyridinyl)-2-pyrimidinyl)-9-acridinamine | Contains pyridine and pyrimidine groups | Potentially different binding affinity due to heteroatoms |

| 9-Acridinamine, N-(4-(4-Ethyl-1-piperazinyl)phenyl) | Similar acridine core with ethyl substitution | Variations in pharmacokinetics due to ethyl group |

| 9-Aminoacridine | Basic acridine structure without piperazine | Simpler structure may lead to different biological effects |

This table highlights how the specific combination of a methyl-substituted piperazine with an acridine core enhances interactions with biological targets compared to simpler derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

- PC3 Cells : The compound inhibited colony formation and induced apoptosis, supporting its potential as a therapeutic agent in prostate cancer treatment.

- Hela Cells : It showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating strong anti-tumor activity .

In Vivo Studies

Animal studies further corroborate these findings. In vivo experiments have shown that administration of the compound leads to significant reductions in tumor size without notable toxicity. For example:

Eigenschaften

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGUNQLVFEEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230190 | |

| Record name | JP 1302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80259-18-3 | |

| Record name | Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80259-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JP 1302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JP 1302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of JP1302?

A: JP1302 acts as a selective antagonist of the α2C adrenoceptor subtype. [, , , ] This means it binds to the α2C adrenoceptor and blocks the effects of agonists, such as norepinephrine, from activating the receptor.

Q2: Can you provide examples from the research demonstrating the selectivity of JP1302 for the α2C adrenoceptor subtype?

A2: Several studies showcase the selectivity of JP1302:

- Mydriasis in Rats: In a study investigating the role of α2 adrenoceptor subtypes in pupil dilation (mydriasis) induced by imidazoline derivatives in rats, JP1302 did not significantly affect the mydriatic effects. This suggests that the α2C adrenoceptor subtype is not significantly involved in this specific physiological response to imidazoline compounds. []

- Anxiety in Neonatal Rats: Research exploring the long-term anxiety effects of sevoflurane anesthesia in neonatal rats found that JP1302, when co-administered with dexmedetomidine (an α2 adrenoceptor agonist), did not block the anxiolytic effects of dexmedetomidine. This suggests that the anxiolytic effects of dexmedetomidine in this model are not mediated through the α2C adrenoceptor subtype. []

- Pulmonary Endothelial Cell Permeability: In a study investigating the protective effects of α2 adrenoceptor activation against TNF-α-induced dysfunction in human pulmonary microvascular endothelial cells, JP1302 reversed the protective effect of dexmedetomidine on endothelial permeability. This suggests that α2C adrenoceptor plays a role in maintaining endothelial integrity in the face of inflammatory insults. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.